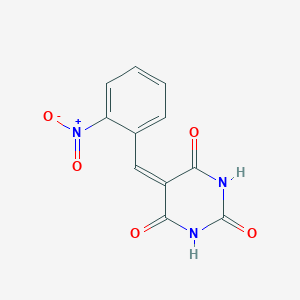
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NBP, is a chemical compound that has been widely studied for its potential applications in scientific research. NBP is a yellow crystalline powder that is soluble in organic solvents and water. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is complex and multifaceted. It has been shown to act on a variety of cellular pathways, including oxidative stress, inflammation, and apoptosis. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to scavenge free radicals and reduce oxidative damage, as well as inhibit the production of pro-inflammatory cytokines. It also appears to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化学的および生理学的効果
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. It has been found to reduce oxidative stress and inflammation, protect against ischemic injury, and inhibit the growth and proliferation of cancer cells. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It also has a range of well-documented biochemical and physiological effects, making it a useful tool for investigating cellular pathways and disease mechanisms. However, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging to synthesize, and its effects may vary depending on the cell type or animal model used. It is also important to note that 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
将来の方向性
There are many potential future directions for research on 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new drugs based on the structure of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with improved efficacy and safety profiles. Another area of interest is the investigation of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione's effects on other cellular pathways and disease mechanisms, such as autophagy and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in humans, and to explore its potential applications in clinical settings.
合成法
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a variety of methods, including the reaction of 2,4,6-trioxypyrimidine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different aldehydes and pyrimidines as starting materials. The synthesis of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging, as it requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
CAS番号 |
26908-37-2 |
|---|---|
製品名 |
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
分子式 |
C11H7N3O5 |
分子量 |
261.19 g/mol |
IUPAC名 |
5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-7(10(16)13-11(17)12-9)5-6-3-1-2-4-8(6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
InChIキー |
QDAXQIQSXPIHRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
その他のCAS番号 |
26908-37-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
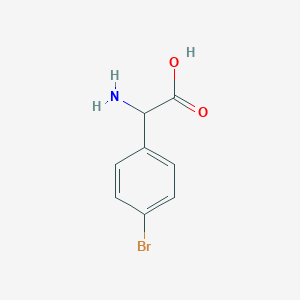
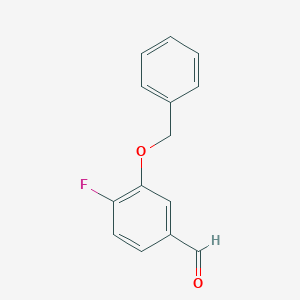
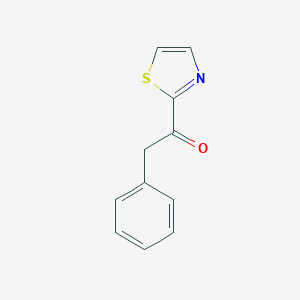
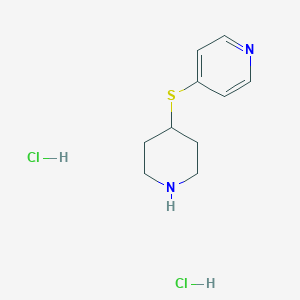
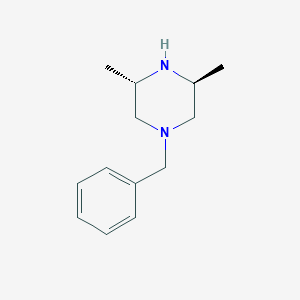

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)




